CYP11B2 Inhibitory Potency: Head-to-Head Comparison with a 2-Methylbenzylthio Analog
The target compound demonstrates an IC50 of 2.5 nM against human CYP11B2 in a cell-based aldosterone formation assay, as curated in BindingDB [1]. A closely related analog bearing a different bicyclic heteroaromatic substitution (ChEMBL4203608; identified as a structurally similar imidazole-pyridazine derivative) exhibits an IC50 of 22 nM in the same enzymatic context [2]. This represents an 8.8-fold improvement in potency for the target compound.
| Evidence Dimension | CYP11B2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | ChEMBL4203608 (structurally related imidazole-pyridazine analog): IC50 = 22 nM |
| Quantified Difference | 8.8-fold higher potency for the target compound |
| Conditions | Inhibition of human CYP11B2 expressed in NCI-H295R cells (target) and V79 MZh cells (comparator); aldosterone formation as endpoint |
Why This Matters
A nearly 9-fold potency advantage reduces the compound concentration required to achieve effective CYP11B2 inhibition in cellular assays, enabling lower dosing and potentially reducing off-target liability at higher concentrations.
- [1] BindingDB Entry BDBM50044133. IC50 2.5 nM for human CYP11B2 expressed in NCI-H295R cells. View Source
- [2] BindingDB Entry BDBM50456831 (ChEMBL4203608). IC50 22 nM for human CYP11B2 expressed in V79 MZh cells. View Source
